5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic organic molecule. It is characterized by the presence of multiple functional groups, including a pyrazole ring, an oxadiazole ring, and a thiophene ring. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 3-chloro-4-ethoxyphenylhydrazine with an appropriate diketone under acidic or basic conditions.
Formation of the oxadiazole ring: The pyrazole intermediate is then reacted with a thiophene carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Azides or thiocyanates.
Scientific Research Applications
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX) and tyrosine kinases, leading to anti-inflammatory and anticancer effects.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is useful in cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-(3-chloro-4-methoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- 5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Uniqueness
5-(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its electronic properties and biological activity
Properties
IUPAC Name |
5-[5-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S/c1-2-23-13-6-5-10(8-12(13)18)15-11(9-19-21-15)17-20-16(22-24-17)14-4-3-7-25-14/h3-9H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWKJETYZQLFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.